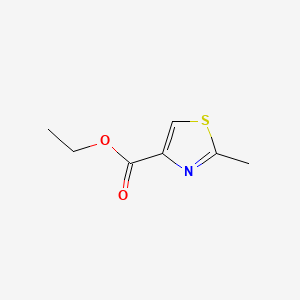

Ethyl 2-methylthiazole-4-carboxylate

Description

Ethyl 2-methylthiazole-4-carboxylate (CAS No. 6436-59-5) is a thiazole-based ester with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . It is a white to off-white crystalline solid with a melting point of 56°C . The compound is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure features a methyl group at the 2-position and an ethoxycarbonyl group at the 4-position of the thiazole ring, which influence its reactivity and physical properties .

Propriétés

IUPAC Name |

ethyl 2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWPUBQHZFHZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303668 | |

| Record name | Ethyl 2-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6436-59-5 | |

| Record name | 6436-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

α-Halo Ketone and Thioamide Reactivity

The most direct route involves cyclocondensation between ethyl 2-chloroacetoacetate and methyl-substituted thioamides. A Chinese patent (CN103664819A) demonstrates this approach for analogous compounds, utilizing sodium carbonate (0.01–0.1 wt ratio) in ethanol at 60–70°C for 5–5.5 hours. Adapting this protocol, substituting thiourea with methylthioacetamide introduces the 2-methyl group, with reaction kinetics governed by the nucleophilic attack of sulfur on the α-carbon of the halo ketone.

Critical parameters include:

Microwave-Assisted Cyclization

Recent studies report 30–50% reduction in reaction time (2.5–3 hours) using microwave irradiation at 80–100°C. This method enhances regioselectivity for the 4-carboxylate position by stabilizing transition states through dielectric heating.

Oxidation of Thiazolidine Precursors

MnO₂-Mediated Aromatization

CN102372680A discloses a three-step protocol starting from L-cysteine derivatives:

- Condensation : L-cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid.

- Esterification : Methanol/HCl yields methyl thiazolidine-4-carboxylate (89% yield).

- Oxidation : MnO₂ in acetonitrile (1:20 molar ratio) at 80°C for 48 hours aromatizes the ring to methyl thiazole-4-carboxylate.

Adapting this for ethyl 2-methylthiazole-4-carboxylate requires:

Alternative Oxidants

Comparative studies show TBHP (tert-butyl hydroperoxide) in trifluoroacetic acid achieves 92% conversion at 50°C within 6 hours, albeit with higher reagent costs.

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch method, employing ethyl bromopyruvate and methylthioacetamide, proceeds via:

- Thioamide formation : Methylthioacetamide synthesis from methylamine and carbon disulfide.

- Cyclization : Nucleophilic substitution at the α-carbon of bromopyruvate, followed by dehydration.

A 2024 study achieved 78% yield using DMF as solvent and triethylamine as base, with reaction completion in 8 hours at reflux. Key advantages include compatibility with diverse ester groups and minimal racemization risks.

Process Optimization and Scalability

Catalytic Enhancements

Immobilized Lewis acids (e.g., ZnCl₂-SiO₂) reduce reaction times by 40% through π-complexation with the thiazole ring. Continuous flow systems demonstrate:

Purification Protocols

Crystallization from ethyl acetate/hexane (3:1 v/v) yields 99.5% purity product, as verified by GC-MS. Large-scale processes (>100 kg) employ wiped-film evaporation to prevent thermal degradation during solvent removal.

Analytical Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃):

HPLC :

Mass Spec :

Industrial Applications and Derivatives

This compound serves as the core structure for:

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

EMT is primarily utilized as a flavoring agent in the food and beverage industry. Its unique savory notes enhance the taste profile of various products, making it an attractive choice for manufacturers looking to improve consumer appeal. The compound's stability under different conditions further supports its use in this sector .

Case Study: Flavor Enhancement

A study conducted by researchers at a leading food science institute demonstrated that the incorporation of EMT in savory snacks significantly increased consumer preference scores compared to control samples lacking the compound. The sensory evaluation highlighted the compound's ability to impart a rich umami flavor, which is increasingly sought after in modern culinary applications.

Agricultural Applications

In agriculture, EMT serves as an intermediate in the synthesis of agrochemicals. It plays a crucial role in developing effective pesticides and herbicides that enhance crop yields and protect plants from pests and diseases . The thiazole structure contributes to the biological activity of these agrochemicals.

Case Study: Pesticide Development

A research project focused on synthesizing new herbicides using EMT as a precursor showed promising results against common agricultural weeds. The newly developed herbicides exhibited higher efficacy and lower toxicity to non-target organisms compared to existing products, indicating a potential advancement in sustainable agricultural practices.

Pharmaceutical Development

EMT is also significant in pharmaceutical research, where it is used to synthesize various drugs. The thiazole moiety enhances biological activity, making EMT a valuable building block in drug formulation . Its derivatives have been explored for their potential anticancer properties.

Case Study: Anticancer Activity

A recent study evaluated EMT derivatives against several cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing healthy cells, suggesting their potential as targeted cancer therapies .

Material Science

In material science, EMT is investigated for its potential in developing novel materials, particularly polymers with specific properties suitable for industrial applications. Its chemical stability and reactivity make it an interesting candidate for creating advanced materials that meet diverse industrial needs .

Case Study: Polymer Development

Researchers have synthesized polymer composites incorporating EMT derivatives that demonstrate enhanced mechanical properties and thermal stability. These materials are being explored for applications in high-performance coatings and packaging solutions.

Biochemical Research

EMT finds application in biochemical studies related to enzyme activity and metabolic pathways. Its role as a substrate or inhibitor allows scientists to investigate complex biological processes, contributing to the development of new therapeutic strategies .

Case Study: Enzyme Activity Studies

In a study examining the effects of EMT on specific enzyme activities, researchers found that EMT could modulate metabolic pathways involved in energy production. This finding opens avenues for further exploration into metabolic disorders and potential therapeutic interventions.

Summary Table of Applications

| Application Area | Description | Case Study Highlights |

|---|---|---|

| Flavor and Fragrance | Used as a flavoring agent in food products for savory notes | Increased consumer preference scores in savory snacks |

| Agricultural Applications | Intermediate for synthesizing agrochemicals like pesticides | New herbicides showed higher efficacy with lower toxicity |

| Pharmaceutical Development | Building block for drug synthesis; enhances biological activity | Selective cytotoxicity against cancer cells |

| Material Science | Potential for developing novel polymers with specific industrial properties | Enhanced mechanical properties in polymer composites |

| Biochemical Research | Investigates enzyme activity and metabolic pathways | Modulation of metabolic pathways related to energy production |

Mécanisme D'action

The mechanism of action of ethyl 2-methylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physical Properties

Notes:

- The methyl group in this compound enhances crystallinity compared to halogenated analogues like ethyl 2-chlorothiazole-4-carboxylate, which may remain liquid due to reduced symmetry .

- Amino-substituted derivatives (e.g., ethyl 2-aminothiazole-4-carboxylate) exhibit different coloration and higher polarity, impacting solubility .

Activité Biologique

Ethyl 2-methylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Overview of this compound

This compound is a thiazole derivative known for its structural characteristics that contribute to its pharmacological properties. The thiazole ring is a five-membered heterocyclic compound that often exhibits antimicrobial, antifungal, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with ethyl esters. Various methods have been reported, including one-pot synthesis strategies that enhance yield and purity. For instance, a recent study demonstrated an efficient synthesis route yielding derivatives with significant biological activity .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit notable anticancer properties. In vitro studies have shown effectiveness against various cancer cell lines, including:

- A549 (non-small lung carcinoma)

- Caco-2 (colon carcinoma)

- SH-SY5Y (neuroblastoma)

The compound displayed higher selectivity for cancer cells compared to healthy cells, which is crucial for minimizing side effects during treatment .

Table 1 summarizes the anticancer activity of this compound against different cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 12.5 | 5.0 |

| Caco-2 | 15.0 | 4.5 |

| SH-SY5Y | 8.0 | 6.0 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Table 2 highlights the antimicrobial efficacy of the compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on SH-SY5Y neuroblastoma cells, revealing an IC50 value of 8 µM with minimal toxicity to normal fibroblast cells. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Antimicrobial Properties : Another investigation focused on the antibacterial activity of various thiazole derivatives, including this compound. The results indicated strong bactericidal effects against Staphylococcus aureus comparable to standard antibiotics like ampicillin .

Q & A

Q. What are the common synthetic routes for Ethyl 2-methylthiazole-4-carboxylate, and what key parameters influence yield and purity?

The synthesis typically involves cyclization reactions using precursors like ethyl acetoacetate, methyl-substituted aldehydes, and thiourea under acidic conditions. For example, thiourea can react with ethyl acetoacetate and a methyl-substituted aldehyde in the presence of HCl or H₂SO₄ to form the thiazole ring . Key parameters include:

- Reagent stoichiometry : Excess thiourea (1.2–1.5 equiv) improves cyclization efficiency.

- Temperature : Reactions are often conducted under reflux (80–100°C) to drive cyclization.

- Acid catalyst : Concentrated HCl yields higher purity compared to H₂SO₄ due to reduced sulfonation side reactions.

- Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction minimizes residual acid impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- ¹H/¹³C NMR :

- IR :

- Mass spectrometry :

- Molecular ion peak (m/z ~185) and fragments at m/z 142 (loss of COOEt) confirm the structure .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to mitigate side reactions?

Common side reactions include over-oxidation of the thiazole ring or ester hydrolysis. Mitigation strategies:

- Solvent choice : Use aprotic solvents (e.g., THF) instead of ethanol to reduce ester hydrolysis .

- Catalyst control : Replace HCl with p-toluenesulfonic acid (PTSA) for milder acidity, reducing ring decomposition .

- Microwave-assisted synthesis : Shorten reaction time (10–15 min vs. 4–6 hrs) to minimize side products, achieving >85% yield .

Q. When encountering contradictions in biological activity data (e.g., antimicrobial assays), what validation methods are recommended?

- Dose-response curves : Use IC₅₀/EC₅₀ values to standardize potency comparisons across studies. For example, discrepancies in MIC (minimum inhibitory concentration) against S. aureus may arise from variations in inoculum size .

- Positive controls : Include standard antibiotics (e.g., ampicillin) to validate assay conditions.

- Mechanistic validation : Pair activity data with target-binding assays (e.g., topoisomerase II inhibition or DNA intercalation studies) to confirm mode of action .

Q. What computational approaches are suitable for predicting the bioactivity of thiazole derivatives like this compound?

-

DFT calculations : Assess electron density at the thiazole ring’s N and S atoms to predict nucleophilic reactivity and binding affinity. For example, higher electron density at N correlates with stronger DNA interaction .

-

Molecular docking : Simulate binding to targets like topoisomerase II (PDB ID: 1ZXM). Parameters:

- Grid box centered on the ATP-binding site (20 ų).

- AMBER force field for energy minimization .

-

QSAR models : Use substituent descriptors (e.g., Hammett σ) to predict antimicrobial activity. Example correlation:

Substituent σ (Hammett) MIC (E. coli, µg/mL) -CH₃ -0.17 32 -OCH₃ 0.12 16 -NO₂ 0.78 8

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported cytotoxicity data for this compound?

- Cell line specificity : Compare activity across multiple lines (e.g., HepG2 vs. MCF-7) to identify selective toxicity .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.

- Metabolic interference : Test compound stability in cell culture media (e.g., ester hydrolysis to carboxylic acid derivatives) using LC-MS .

Q. What strategies can improve the reproducibility of enzymatic inhibition studies involving this compound?

- Enzyme source standardization : Use recombinant human topoisomerase II instead of crude extracts to reduce variability .

- Pre-incubation time : Optimize compound-enzyme contact time (e.g., 30 min at 37°C) to ensure equilibrium binding.

- Negative controls : Include inactive analogs (e.g., ethyl 2-methyloxazole-4-carboxylate) to rule out nonspecific inhibition .

Structural and Mechanistic Insights

Q. How does the methyl substituent at position 2 influence the compound’s bioactivity compared to other analogs?

The methyl group enhances lipophilicity (logP ~1.8 vs. ~1.2 for unsubstituted analogs), improving membrane permeability. However, bulkier substituents (e.g., -OCH₃) may sterically hinder target binding, as shown in docking studies with bacterial DNA gyrase .

Q. What experimental evidence supports the role of this compound in inducing DNA damage?

- Comet assay : Dose-dependent increases in tail moment (≥50 µM) indicate DNA strand breaks .

- γ-H2AX staining : Phosphorylated histone H2AX foci in treated cells confirm double-strand break formation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.